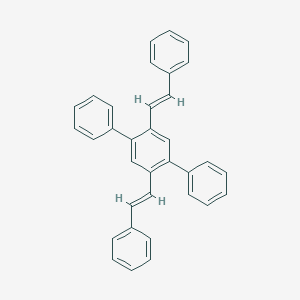
2',5'-Di((E)-styryl)-1,1':4',1''-terphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Terphenyl, 2’,5’-distyryl-: is an aromatic compound with the molecular formula C34H26 . It consists of a central benzene ring substituted with two phenyl groups and two styryl groups at the 2’ and 5’ positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Terphenyl, 2’,5’-distyryl- typically involves the Wittig reaction . This reaction uses a phosphonium ylide and an aldehyde to form a double bond. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of p-Terphenyl, 2’,5’-distyryl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions: p-Terphenyl, 2’,5’-distyryl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Terphenyl, 2’,5’-distyryl- is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties .
Biology: In biological research, this compound is utilized for studying protein-ligand interactions and as a marker in fluorescence microscopy .
Medicine: .
Industry: In the industrial sector, p-Terphenyl, 2’,5’-distyryl- is employed in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Wirkmechanismus
The mechanism by which p-Terphenyl, 2’,5’-distyryl- exerts its effects involves interaction with molecular targets such as proteins and nucleic acids. The compound’s fluorescent properties allow it to bind to specific sites and emit light upon excitation, making it useful in various analytical techniques .
Vergleich Mit ähnlichen Verbindungen
p-Terphenyl: A simpler aromatic compound with three benzene rings.
2,5-Diphenyl-1,4-distyrylbenzene: Similar structure but with different substitution patterns.
Uniqueness: p-Terphenyl, 2’,5’-distyryl- is unique due to its styryl groups at the 2’ and 5’ positions, which confer distinct fluorescent properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
14474-63-6 |
|---|---|
Molekularformel |
C34H26 |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
1,4-diphenyl-2,5-bis[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H/b23-21+,24-22+ |
InChI-Schlüssel |
QCVRUHKZIPUQEM-MBALSZOMSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2C3=CC=CC=C3)/C=C/C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
Synonyme |
2,5-diphenyl-1,4-distyrylbenzene trans-DPDSB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















